2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{4-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPOXY]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPOXY]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methylphenol with 2,3-dihydro-1H-isoindole-1,3-dione under specific conditions to form the desired compound. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPOXY]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol .
Scientific Research Applications
2-{4-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPOXY]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPOXY]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
Indole derivatives: Compounds with an indole nucleus that exhibit various biological activities.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C24H21NO5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO5/c1-16-6-2-5-9-22(16)30-15-18(26)14-29-19-12-10-17(11-13-19)25-23(27)20-7-3-4-8-21(20)24(25)28/h2-13,18,26H,14-15H2,1H3 |
InChI Key |
VWYGEWTXRCWFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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